BENGHE Foundational & Exploratory

Check Availability & Pricing

IUPAC name for C9H1002 aldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (2-Methoxyphenyl)acetaldehyde

cat. No.: B1296219

An In-Depth Technical Guide to the IUPAC Nomenclature of CoH1002 Aldehydes

Abstract

The unambiguous identification of chemical structures is a cornerstone of scientific research,
particularly within drug development and materials science. The molecular formula CoH1002
represents a diverse set of isomers, and when constrained to include an aldehyde functional
group, it primarily yields a family of substituted aromatic compounds. This technical guide
provides researchers, scientists, and drug development professionals with a comprehensive
framework for applying the International Union of Pure and Applied Chemistry (IUPAC)
nomenclature rules to CoH1002 aldehydes. We will deconstruct the process from initial
structural analysis to the systematic naming of complex isomers, ensuring a clear and
reproducible methodology grounded in authoritative chemical principles.

The Principle of Unambiguous Nomenclature

In scientific communication, precision is paramount. A compound's nhame must correspond to a
single, unique molecular structure. The IUPAC system of nomenclature was established to
create a standardized, logical framework that eliminates the ambiguity of common or trivial
names. For a researcher synthesizing a novel compound, a drug developer evaluating
structure-activity relationships (SAR), or a patent attorney defining intellectual property, the
ability to correctly and systematically name a molecule is a critical skill. This guide will use the
CoH100:2 aldehyde isomers as a practical platform to master these principles.

Structural Analysis of CoH1002
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Elemental Composition and Molar Mass

The molecular formula CeH100:2 provides the foundational information for any structural
investigation.

Carbon (C): 9 atoms

Hydrogen (H): 10 atoms

Oxygen (O): 2 atoms

Molar Mass: Approximately 150.17 g/mol

Degree of Unsaturation: A Clue to Aromaticity

Before proposing structures, calculating the degree of unsaturation (DoU) is a crucial first step.
This value indicates the total number of rings and/or multiple bonds within a molecule.

The formula is: DoU =C + 1 - (H/2)
For CoH1002: DoU=9+1-(10/2)=10-5=5

A DoU of 5 is highly indicative of an aromatic structure. A benzene ring inherently possesses 4
degrees of unsaturation (one ring and three 1t-bonds). The fifth degree of unsaturation is
accounted for by the carbonyl group (C=0) of the aldehyde functional group. This analysis
strongly suggests that the primary isomers of CoH1002 aldehydes are substituted
benzaldehydes.

Core Principles of IUPAC Nomenclature for
Aromatic Aldehydes

When naming aldehydes where the -CHO group is attached to a benzene ring, a specific set of
IUPAC rules ensures consistency and clarity.

Identifying the Parent Structure: Benzaldehyde

The IUPAC system recognizes the structure of a benzene ring attached to an aldehyde group
as a parent hydride. While the fully systematic name is "benzenecarbaldehyde," IUPAC retains
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the common name "benzaldehyde" as the preferred name for the parent structure, and it is
used as the foundation for naming its derivatives.[1][2]

Numbering Convention and Substituent Priority

The numbering of the benzene ring is dictated by the principal functional group. For substituted
benzaldehydes, the rules are as follows:

e Carbon-1: The carbon atom of the benzene ring that is bonded to the aldehyde group is
unequivocally assigned as locant '1'.[3][4] It is unnecessary to include "1-" in the name as
this position is implied.[3][4]

o Substituent Numbering: The remaining substituents are given the lowest possible locant
numbers by counting around the ring.

o Alphabetical Order: If multiple different substituents are present, they are cited in
alphabetical order in the final name, irrespective of their locant number.

Use of Locants: Numerical vs. Ortho/Meta/Para

For disubstituted benzene rings, the common locants ortho- (1,2), meta- (1,3), and para- (1,4)
are sometimes used.[3] However, for rings with more than two substituents or for formal
scientific communication, the numerical locant system (e.g., 2-, 3-, 4-) is required to avoid
ambiguity. This guide will exclusively use the numerical system.

Case Studies: IUPAC Nomenclature of CoaH100:2
Isomers

With the molecular formula CoH1002 and the core structure of benzaldehyde (C7HeO), the
remaining atoms to be arranged as substituents on the ring are C2H4O. This combination can
form several distinct substituent groups, leading to different isomer classes.

Isomer Class 1: Ethoxybenzaldehydes

In this class, the C2H4O fragment forms an ethoxy group (-OCH2CH3).

Protocol for Naming 2-Ethoxybenzaldehyde
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Step 1: Identify the Parent Structure. The molecule contains a benzene ring directly attached to
a -CHO group. The parent name is benzaldehyde.[1][2]

Step 2: Identify and Name the Substituent. There is one substituent on the ring: an -OCH2CHs
group, which is named ethoxy.

Step 3: Number the Ring. The carbon attached to the aldehyde is C1. Numbering towards the
substituent gives it the lowest possible locant, which is '2".

Step 4: Assemble the Final Name. Combine the locant, substituent name, and parent name.

The correct IUPAC name is 2-Ethoxybenzaldehyde.[5]

Structure of 2-Ethoxybenzaldehyde

ct —» CHO ’—> @) —» CH2 —» CHs

—
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CG
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Caption: Molecular structure of 2-Ethoxybenzaldehyde.

The same logic applies to its positional isomers, 3-Ethoxybenzaldehyde and 4-
Ethoxybenzaldehyde.

Isomer Class 2: Ethylhydroxybenzaldehydes

Here, the C2H40 fragment is split into an ethyl group (-CH2CHs) and a hydroxy group (-OH).

Protocol for Naming 3-Ethyl-4-hydroxybenzaldehyde
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Step 1: Identify the Parent Structure. The core is a benzene ring with a -CHO group, so the
parent name is benzaldehyde.

Step 2: Identify and Name the Substituents. There are two substituents: a -CH2CHs group,
named ethyl, and an -OH group, named hydroxy.

Step 3: Number the Ring. The aldehyde carbon is C1. Numbering must provide the lowest
possible set of locants for the substituents. In this case, the locants are '3' and '4'.

Step 4: Assemble the Final Name (Alphabetical Order). The substituents must be cited
alphabetically: ethyl comes before hydroxy.

The correct IUPAC name is 3-Ethyl-4-hydroxybenzaldehyde.

Structure of 3-Ethyl-4-hydroxybenzaldehyde

ct —>» CHO CH2CHs —» OH
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Click to download full resolution via product page
Caption: Molecular structure of 3-Ethyl-4-hydroxybenzaldehyde.

Systematic Workflow for IUPAC Name Determination

The process of naming any CeH100:2 aldehyde isomer can be systematized into a repeatable
workflow. This protocol ensures all IUPAC conventions are met for accurate and verifiable
nomenclature.

Caption: Systematic workflow for naming CoH1002 aromatic aldehydes.
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Summary of Key Isomers

The following table summarizes several potential isomers of CoH1002 containing an aldehyde
group, illustrating the application of the IUPAC rules.

Isomer Class Substituents Positional Example IUPAC Name
2-
Ethoxybenzaldehydes  -OCH2CHs3 Ortho (2-)
Ethoxybenzaldehyde
3-
Meta (3-)
Ethoxybenzaldehyde
4-
Para (4-)
Ethoxybenzaldehyde
Ethylhydroxybenzalde 2-Ethyl-3-
-CH2CHs, -OH 2-Ethyl, 3-Hydroxy
hydes hydroxybenzaldehyde
3-Ethyl-4-
3-Ethyl, 4-Hydroxy
hydroxybenzaldehyde
4-Ethyl-2-
4-Ethyl, 2-Hydroxy
hydroxybenzaldehyde
Methoxy- 2-Methoxy-3-
-OCHs, -CHs 2-Methoxy, 3-Methyl
methylbenzaldehydes methylbenzaldehyde
4-Methoxy-2-
4-Methoxy, 2-Methyl
methylbenzaldehyde
Phenyl-substituted .
Phenyl as substituent 2-Phenylpropanal 2-Phenylpropanal*

Aldehydes

*Note: 2-Phenylpropanal (CoH100) is an isomer of a different formula but serves as an example
of alternative structures where the aldehyde is not directly on the ring. An analogous CoH100:2
structure could be 2-(methoxyphenyl)acetaldehyde.

Conclusion
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The systematic nomenclature of CoH100:2 aldehydes, primarily substituted benzaldehydes, is a
logical process governed by a clear set of IUPAC rules. By first performing a structural analysis
via the degree of unsaturation, researchers can confidently identify the aromatic parent
structure. The subsequent steps of identifying substituents, assigning locants with the aldehyde
group as the priority, and alphabetizing prefixes provide a robust method for generating
unambiguous and universally understood chemical names. Mastery of this process is essential
for effective collaboration, discovery, and innovation in the chemical sciences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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